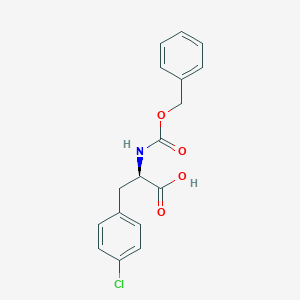
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Vue d'ensemble
Description
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as Boc-3-Cl-phenylalanine, is a synthetic amino acid derivative that has found applications in scientific research. This compound has been widely used in the synthesis of peptides and proteins, and its unique chemical structure has made it a valuable tool for investigating the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is not well understood, but it is believed to act as a competitive inhibitor of enzymes that cleave peptide bonds. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain neurotransmitters, such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine in lab experiments is its ability to selectively modify the structure of peptides and proteins. Its unique chemical structure allows for the introduction of functional groups that can be used to study the structure-activity relationships of various compounds. However, one of the limitations of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for research involving (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine. One area of interest is the development of new synthetic methods for the production of this compound, which could make it more readily available for use in scientific research. Another area of interest is the investigation of the biochemical and physiological effects of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine on different cell types and in different disease states. Finally, there is potential for the development of new drugs based on the structure of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine, which could have applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine involves a multi-step process that begins with the protection of the carboxyl group of phenylalanine using a Boc (tert-butoxycarbonyl) protecting group. The amino group is then protected using a carbobenzyloxy (Cbz) group, and the resulting compound is subjected to chlorination using thionyl chloride. The final product is obtained by deprotecting the amino and carboxyl groups using acid and base hydrolysis, respectively.
Applications De Recherche Scientifique
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. Its unique chemical structure has made it a valuable tool for investigating the structure-activity relationships of various compounds. It has also been used as a substrate for enzymes such as carboxypeptidases and proteases, which hydrolyze the peptide bond between the amino acid residues.
Propriétés
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624572 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
126251-16-9 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
